N-Benzyl-2-bromobenzenecarboximidamide
CAS No.:
Cat. No.: VC16786294
Molecular Formula: C14H13BrN2
Molecular Weight: 289.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13BrN2 |
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Molecular Weight | 289.17 g/mol |
IUPAC Name | N'-benzyl-2-bromobenzenecarboximidamide |
Standard InChI | InChI=1S/C14H13BrN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17) |
Standard InChI Key | FARUWJCZRZDFBM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Br)N |
Introduction
Chemical Identity and Structural Characterization
N-Benzyl-2-bromobenzenecarboximidamide (IUPAC name: N-benzyl-2-bromobenzenecarboximidamide) belongs to the amidine class, featuring a carboximidamide group (-C(=NH)NH₂) substituted with a benzyl group at the nitrogen and a bromine atom at the benzene ring’s second position. Its molecular formula is C₁₄H₁₃BrN₂, with a molecular weight of 297.18 g/mol (calculated from ).
Structural Features
The compound’s core structure derives from 2-bromobenzenecarboximidamide (C₇H₇BrN₂, PubChem CID 3635759 ), with a benzyl group (-CH₂C₆H₅) replacing one hydrogen on the amidine nitrogen. This modification enhances lipophilicity and steric bulk, influencing reactivity and biological interactions. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | Not formally assigned | N/A |
SMILES | Brc1c(cccc1)C(=N)NCC2=CC=CC=C2 | Derived from |
InChIKey | PIXXJDNZNWCAMK-UHFFFAOYSA-N | Analogous to |
The ortho-bromine substituent introduces electronic effects (e.g., electron withdrawal) that may direct electrophilic substitution reactions, while the benzyl group contributes to π-π stacking potential in supramolecular contexts .
Physicochemical Properties
Data for N-benzyl-2-bromobenzenecarboximidamide are inferred from structurally related compounds:
Physical State and Solubility
Analogous N-benzyl-bromobenzenecarboximidamides, such as the para-bromo derivative (CAS 769909-82-2), exist as yellow to white solids with melting points between 73–76°C . The ortho isomer likely exhibits similar stability but may display altered crystal packing due to steric hindrance from the bromine atom. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is expected, while aqueous solubility remains low (<1 mg/mL at 25°C) .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch) align with amidine functional groups .
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NMR: ¹H NMR would show aromatic protons (δ 7.2–7.8 ppm), benzyl CH₂ (δ 4.5 ppm), and amidine NH₂ (δ 5.5–6.0 ppm) .
Synthetic Methodologies
While no direct synthesis of N-benzyl-2-bromobenzenecarboximidamide is reported, routes can be inferred from amidine alkylation and bromination protocols:
Stepwise Synthesis Proposal
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Formation of 2-Bromobenzenecarboximidamide:
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N-Benzylation:
Challenges and Optimization
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